REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].C(N=[CH:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[N:21]=[CH:20][CH:19]=[C:18]2Cl)CCC.CN(C=[O:30])C>[Cl-].[NH4+]>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][C:18]1[C:17]2[C:22](=[CH:23][CH:24]=[C:15]([CH:14]=[O:30])[CH:16]=2)[N:21]=[CH:20][CH:19]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
71.25 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
butyl (4-chloroquinolin-6-ylmethylene)-amine
|
Quantity
|
244.2 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N=CC=1C=C2C(=CC=NC2=CC1)Cl
|
Name
|
|
Quantity
|
1.79 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
stirred for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the organic compound was extracted into ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under the vacuum
|
Type
|
DISSOLUTION
|
Details
|
the brown residue was dissolved in THF (5 mL)
|
Type
|
ADDITION
|
Details
|
3 mL of HCl solution (3.0N) was added
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 4 h at room temperature
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying in air
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=NC2=CC=C(C=C12)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |